molecular formula C17H20N8 B12244712 4-cyclopropyl-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

4-cyclopropyl-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12244712
M. Wt: 336.4 g/mol
InChI Key: NCODORUFLMYWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and cyclopropyl and methyl substituents. The compound’s intricate structure contributes to its potential as a therapeutic agent, particularly in the realm of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol . This reaction yields the pyrazolopyrimidine intermediate, which can then be further functionalized.

These steps often require the use of various reagents and catalysts to achieve the desired transformations

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyrimidine or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typical conditions include the use of organic solvents, controlled temperatures, and specific catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure makes it a useful building block for the development of new chemical entities.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool for probing biological pathways.

    Medicine: The most significant application of this compound is in the field of medicinal chemistry, particularly as a potential anticancer agent. .

    Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs. Its unique structure and biological activity make it an attractive candidate for further optimization and development.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as protein kinases. Protein kinases are enzymes that play a crucial role in regulating cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting the activity of these enzymes, the compound can disrupt cancer cell proliferation and induce cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-cyclopropyl-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine apart from these similar compounds is its unique combination of substituents, which confer distinct biological properties. The presence of the cyclopropyl and methyl groups, along with the piperazine ring, enhances its ability to interact with specific molecular targets, making it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C17H20N8

Molecular Weight

336.4 g/mol

IUPAC Name

4-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H20N8/c1-11-21-14(12-2-3-12)8-15(22-11)24-4-6-25(7-5-24)17-13-9-20-23-16(13)18-10-19-17/h8-10,12H,2-7H2,1H3,(H,18,19,20,23)

InChI Key

NCODORUFLMYWPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.